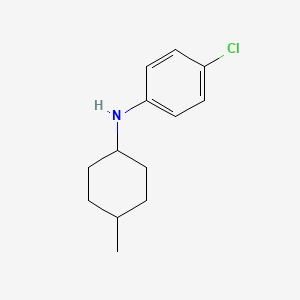

4-chloro-N-(4-methylcyclohexyl)aniline

Description

Significance of Aniline (B41778) Derivatives in Chemical Sciences

Aniline and its derivatives are a cornerstone of modern chemical science, serving as versatile building blocks and key intermediates in a vast array of synthetic applications. chemicalbook.comresearchgate.net These aromatic amines, characterized by a phenyl group attached to an amino group, are fundamental to the production of a wide range of industrial and pharmaceutical products. redalyc.orgchemicalbook.com Their significance stems from their reactivity, which allows for extensive functionalization of both the amino group and the aromatic ring. chemicalbook.com

In the pharmaceutical industry, aniline derivatives are integral to the synthesis of numerous drugs, exhibiting a wide spectrum of pharmacological activities. rsc.orgznaturforsch.com For instance, they form the structural core of various antimicrobial agents, anticancer drugs, and analgesics. rsc.orggoogle.com The substitution pattern on the aniline scaffold can be tailored to modulate the biological activity of the resulting compounds. rsc.org

Beyond pharmaceuticals, aniline derivatives are crucial in the manufacturing of dyes and pigments, with a historical link to the development of synthetic dyes like indigo. redalyc.org They are also essential in the polymer industry for the production of polyurethanes and polyamides, materials valued for their strength, flexibility, and resistance to heat and chemicals. znaturforsch.com Furthermore, certain aniline derivatives act as antioxidants in rubber processing and as herbicides in agriculture. redalyc.org The ability of the amino group to form hydrogen bonds also plays a vital role in the structural properties of crystalline materials derived from anilines. chemicalbook.comresearchgate.net

Scope and Objectives for Research on 4-chloro-N-(4-methylcyclohexyl)aniline

The specific compound, this compound, is an N-substituted aniline derivative that combines a chlorinated aromatic ring with an N-alkyl (specifically, a 4-methylcyclohexyl) substituent. Research into this particular molecule is driven by the desire to understand how the interplay of these structural features influences its chemical and physical properties.

The primary objectives of research on this compound include:

Synthesis and Optimization: To develop and refine efficient synthetic routes for the preparation of this compound, such as through reductive amination, and to optimize reaction conditions for high yield and purity.

Structural and Spectroscopic Characterization: To thoroughly characterize the molecular structure of the compound using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Investigation of Physicochemical Properties: To determine key physical and chemical properties, such as melting point, boiling point, and solubility, which are crucial for its handling and potential applications.

Exploration of Potential Applications: To investigate the potential utility of this compound as an intermediate in the synthesis of more complex molecules, potentially for applications in medicinal chemistry or material science, building upon the known applications of aniline derivatives.

Detailed Research Findings

While specific published research on this compound is not abundant, its synthesis and properties can be inferred from established chemical principles and data from closely related compounds.

Synthesis

A plausible and common method for the synthesis of N-alkylated anilines is reductive amination. beilstein-journals.org This could involve the reaction of 4-chloroaniline (B138754) with 4-methylcyclohexanone (B47639) in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate imine, which is then reduced to the final secondary amine.

A potential synthetic route is as follows:

Imine Formation: 4-chloroaniline is reacted with 4-methylcyclohexanone in a suitable solvent, often with a catalytic amount of acid to facilitate the condensation reaction and form the N-(4-chlorophenyl)-4-methylcyclohexan-1-imine intermediate.

Reduction: The resulting imine is then reduced in situ or after isolation. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH4) or sodium triacetoxyborohydride (B8407120) (NaB(OAc)3). commonorganicchemistry.com The choice of reducing agent can influence the reaction conditions and work-up procedure.

ClC₆H₄NH₂ + O=C₇H₁₂ → [ClC₆H₄N=C₇H₁₂] + H₂O [ClC₆H₄N=C₇H₁₂] + [Reducing Agent] → ClC₆H₄NHC₇H₁₃

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its constituent parts: a chlorinated aromatic ring and a substituted cycloalkane.

| Property | Predicted Value/Observation |

| Molecular Formula | C₁₃H₁₈ClN |

| Molecular Weight | 223.74 g/mol |

| Appearance | Likely a solid at room temperature, possibly crystalline. |

| Solubility | Expected to be soluble in common organic solvents and have low solubility in water. |

| Melting Point | Expected to be higher than the corresponding non-chlorinated aniline derivative. |

| Boiling Point | Expected to be significantly higher than that of 4-chloroaniline due to the increased molecular weight. |

Spectroscopic Data

The following spectroscopic data are predicted for this compound based on the analysis of similar structures.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the 4-chloroaniline moiety and the aliphatic protons of the 4-methylcyclohexyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 | Doublet | 2H | Aromatic protons ortho to the chlorine atom |

| ~ 6.6 | Doublet | 2H | Aromatic protons ortho to the amino group |

| ~ 3.5 | Broad singlet | 1H | N-H proton |

| ~ 3.2 | Multiplet | 1H | Cyclohexyl proton attached to the nitrogen |

| ~ 1.0 - 2.0 | Multiplets | 9H | Remaining cyclohexyl protons |

| ~ 0.9 | Doublet | 3H | Methyl group protons |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will display distinct signals for the carbon atoms in both the aromatic and cyclohexyl portions of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | Aromatic carbon attached to nitrogen |

| ~ 129 | Aromatic carbons ortho to the chlorine atom |

| ~ 123 | Aromatic carbon bearing the chlorine atom |

| ~ 117 | Aromatic carbons ortho to the amino group |

| ~ 52 | Cyclohexyl carbon attached to nitrogen |

| ~ 34 | Cyclohexyl carbon bearing the methyl group |

| ~ 31 | Other cyclohexyl carbons |

| ~ 22 | Methyl carbon |

FTIR (Fourier-Transform Infrared) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3400 | N-H stretching vibration |

| ~ 3100-3000 | Aromatic C-H stretching |

| ~ 2950-2850 | Aliphatic C-H stretching (cyclohexyl and methyl) |

| ~ 1600, 1500 | Aromatic C=C stretching |

| ~ 1315 | C-N stretching |

| ~ 820 | para-disubstituted benzene (B151609) C-H bending |

| ~ 1100 | C-Cl stretching |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 223/225 | Molecular ion peak (M⁺) showing the characteristic 3:1 isotopic pattern for chlorine. |

| 127/129 | Fragment corresponding to the 4-chloroaniline cation [ClC₆H₄NH₂]⁺. |

| 97 | Fragment corresponding to the 4-methylcyclohexyl cation [C₇H₁₃]⁺. |

Structure

3D Structure

Properties

Molecular Formula |

C13H18ClN |

|---|---|

Molecular Weight |

223.74 g/mol |

IUPAC Name |

4-chloro-N-(4-methylcyclohexyl)aniline |

InChI |

InChI=1S/C13H18ClN/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h4-5,8-10,12,15H,2-3,6-7H2,1H3 |

InChI Key |

QEMKWGANODLPJX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro N 4 Methylcyclohexyl Aniline and Its Analogs

Strategies for Carbon-Nitrogen Bond Formation

The synthesis of the target compound and its analogs hinges on the efficient creation of a bond between the aniline (B41778) nitrogen and the cyclohexyl ring. Several key methodologies have been established for this purpose.

Reductive Amination Protocols

Reductive amination is a widely utilized and direct method for forming carbon-nitrogen bonds. arkat-usa.org This process involves the reaction of a carbonyl compound with an amine to first form an imine or enamine intermediate, which is then reduced in the same reaction vessel to the desired amine. arkat-usa.orgrsc.org For the synthesis of 4-chloro-N-(4-methylcyclohexyl)aniline, this protocol would involve the condensation of 4-chloroaniline (B138754) with 4-methylcyclohexanone (B47639).

The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.com Commonly employed reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is known for its mildness and selectivity, and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas, is another effective approach. arkat-usa.org The reaction is typically performed in a one-pot fashion, which enhances efficiency. arkat-usa.org Some protocols may use acidic catalysts to facilitate the initial imine formation. rsc.org

Table 1: Representative Reductive Amination Scheme

| Reactant 1 | Reactant 2 | Typical Reagents & Conditions | Product |

| 4-chloroaniline | 4-methylcyclohexanone | 1. NaBH(OAc)₃, Dichloroethane (DCE), Acetic Acid | This compound |

| 2. H₂, Pd/C, Ethanol |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) presents another potential route for the C-N bond formation. This approach would involve the reaction of an amine, acting as a nucleophile, with an aryl halide that has been activated by electron-withdrawing groups. In this context, 4-methylcyclohexylamine (B30895) would act as the nucleophile, attacking a suitable 4-chlorophenyl electrophile, such as 1,4-dichlorobenzene.

However, standard SNAr reactions on unactivated aryl chlorides are generally challenging and require harsh conditions, such as high temperatures and pressures, due to the high strength of the carbon-chlorine bond. The success of these reactions depends on the nucleophilicity of the amine and the electronic properties of the aryl halide. organic-chemistry.org For synthetic purposes, this method is often less favored than metal-catalyzed approaches due to lower yields and lack of selectivity. youtube.comyoutube.com

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern synthetic chemistry for forming C-N bonds. acs.orgnih.gov This methodology is exceptionally versatile for the synthesis of arylamines from aryl halides or pseudohalides and primary or secondary amines. acs.org The synthesis of this compound via this method would typically involve coupling 4-methylcyclohexylamine with an aryl halide such as 1-bromo-4-chlorobenzene (B145707) or 1,4-dichlorobenzene.

The reaction requires a palladium precatalyst, a suitable phosphine-based ligand, and a base. nih.gov The choice of ligand is crucial and can influence reaction efficiency, with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) often providing the best results. acs.orgnih.govrsc.org The base, commonly a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu), is necessary to deprotonate the amine and facilitate the catalytic cycle. escholarship.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Scheme

| Aryl Halide | Amine | Typical Catalytic System | Product |

| 1-Bromo-4-chlorobenzene | 4-methylcyclohexylamine | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, Heat | This compound |

| 1,4-Dichlorobenzene | 4-methylcyclohexylamine | [Pd(IPr)(AN)Cl₂], NaOtBu, Dioxane, Heat | This compound |

Other Advanced Synthetic Transformations

Beyond the classical methods, other advanced transformations can be applied. For instance, the development of novel catalytic systems continues to expand the scope of C-N bond formation. Nickel-catalyzed cross-coupling has emerged as a cost-effective alternative to palladium for certain applications, enabling the coupling of aryl chlorides with amines. escholarship.org Additionally, methods involving the direct amination of arylboronic acids have been developed, providing an alternative route that avoids the use of aryl halides. chemicalbook.com The use of specialized catalysts, such as those incorporating N-heterocyclic carbene (NHC) ligands, has been shown to improve activity and stability in challenging cross-coupling reactions. nih.govrsc.org

Derivatization and Structural Diversification of the this compound Scaffold

Once the core structure of this compound is synthesized, it can serve as a scaffold for further chemical modifications, allowing for the creation of a diverse library of analogs.

Modifications on the Chlorophenyl Moiety

The chlorophenyl group of the molecule is a prime site for derivatization. The chlorine atom, while relatively unreactive to classical nucleophilic substitution, is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for its replacement with a wide variety of other functional groups.

For example, Suzuki coupling can be employed to replace the chlorine with an aryl or vinyl group by reacting it with a boronic acid or ester. Sonogashira coupling can introduce an alkyne moiety, and Heck coupling can be used to append an alkene. These transformations significantly expand the structural diversity of the aniline core. A synthetic route starting from 4-methoxyaniline involving cyclization, nitration, and chlorination steps has been used to produce a key intermediate, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, demonstrating a strategy for building complex structures from substituted anilines. atlantis-press.com

Table 3: Examples of Derivatization Reactions on the Chlorophenyl Moiety

| Reaction Type | Starting Material | Reagents | Potential Product Structure |

| Suzuki Coupling | This compound | Phenylboronic acid, Pd catalyst, Base | N-(4-methylcyclohexyl)-[1,1'-biphenyl]-4-amine |

| Sonogashira Coupling | This compound | Phenylacetylene, Pd catalyst, Cu(I) co-catalyst, Base | N-(4-methylcyclohexyl)-4-(phenylethynyl)aniline |

| Buchwald-Hartwig Amination | This compound | Aniline, Pd catalyst, Base | N1-(4-methylcyclohexyl)-N4-phenylbenzene-1,4-diamine |

Functionalization of the Cyclohexyl and N-Alkyl Substituents

The functionalization of the cyclohexyl ring and the nitrogen substituent in N-substituted cyclohexylamine (B46788) derivatives is a key area of research for modifying the properties of these molecules. Methodologies often focus on introducing new functional groups to alter steric and electronic characteristics.

Recent advancements have demonstrated the functionalization of alicyclic amines through C–H bond activation. nsf.gov One strategy involves the reaction of lithiated secondary amines with a ketone oxidant, which generates a transient imine. This intermediate can be converted to an endocyclic 1-azaallyl anion, which then reacts with various electrophiles to furnish β-substituted, α,β-disubstituted, or α,β,α′-trisubstituted amines. nsf.gov While this method has been applied to amines like piperidine, the principles could be extended to the 4-methylcyclohexyl moiety. nsf.gov

Another approach involves visible-light-enabled photoredox catalysis. For instance, an intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones allows for the synthesis of highly functionalized cyclohexylamine derivatives. rsc.orgnih.govrsc.org This method is notable for its broad substrate scope and tolerance of various functional groups, including electron-withdrawing groups like chlorine on an aniline ring. rsc.orgnih.gov The process involves the single-electron transfer (SET) mediated ring-opening of a benzocyclobutylamine to form a benzyl (B1604629) radical iminium ion intermediate, which then undergoes cycloaddition. nih.govrsc.org This strategy provides access to complex cyclohexylamine structures with a high degree of functionalization. rsc.orgnih.govrsc.org

Furthermore, direct β-C(sp³)–H functionalization of N-alkylamines has been achieved using a dual-catalyst system. nih.gov This method combines B(C₆F₅)₃ and a chiral Lewis acid co-catalyst to promote the enantioselective reaction between an N-alkylamine-derived enamine and an α,β-unsaturated compound, leading to the formation of δ-amino carbonyl compounds. nih.gov

The N-substituent itself can also be a point of modification. For secondary amines like this compound, standard N-alkylation or N-acylation reactions can be employed to introduce a variety of substituents, further diversifying the chemical space of these analogs.

Table 1: Methodologies for Functionalization of Alicyclic Amines

| Methodology | Key Reagents/Catalysts | Type of Functionalization | Applicable To | Reference |

|---|---|---|---|---|

| C–H Bond Functionalization | Ketone oxidant, Electrophiles | β-substitution, α,β-disubstitution | Alicyclic secondary amines | nsf.gov |

| Photocatalyzed [4+2] Cycloaddition | Photoredox catalyst (e.g., Iridium complex), Vinylketones | Cyclohexyl ring functionalization | Benzocyclobutylamines | rsc.orgnih.govrsc.org |

| β-C(sp³)–H Functionalization | B(C₆F₅)₃, Chiral Lewis acid (Mg or Sc-based) | β-functionalization with α,β-unsaturated compounds | N-alkylamines | nih.gov |

Stereoselective Synthesis and Isomer Separation

The presence of two stereocenters in this compound (at C1 and C4 of the cyclohexyl ring) gives rise to cis and trans diastereomers. The control of this stereochemistry is a critical aspect of its synthesis.

Stereoselective Synthesis

The synthesis of specific isomers, particularly the thermodynamically more stable trans isomer, is highly desirable. One effective strategy is the stereoselective reduction of a corresponding imine or enamine precursor. The reduction of imines with reagents like zinc borohydride (B1222165) supported on silica (B1680970) gel has been shown to be highly stereoselective in producing substituted cyclohexylamines. acs.org

A significant advancement in obtaining the trans isomer of the key intermediate, 4-methylcyclohexylamine, involves a process starting from 4-methylcyclohexanone oxime. A notable method utilizes a base such as potassium tert-butanolate in a solvent like DMSO for the synthesis of trans-4-methylcyclohexylamine, which is a crucial intermediate for producing antidiabetic drugs. google.com More recently, the use of transaminases has been explored for the dynamic kinetic resolution of cis/trans mixtures of 4-substituted cyclohexylamines. nih.gov Specific transaminases can selectively deaminate the cis-isomer to the corresponding ketone, allowing the unreacted trans-amine to be recovered with very high diastereomeric excess (>99% de). nih.gov The process can even result in yields of the pure trans-isomer that exceed its initial proportion in the starting mixture, which is explained by a dynamic isomerization occurring through the ketone intermediate. nih.gov

Visible-light-enabled photocatalysis has also emerged as a powerful tool for the stereoselective synthesis of functionalized cyclohexylamine derivatives. An intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones can produce highly functionalized cyclohexylamines with excellent diastereoselectivities (often >20:1 dr). rsc.orgnih.gov The incorporation of a chiral phosphoric acid (CPA) as a co-catalyst has been shown to induce moderate to good enantioselectivity while maintaining high diastereoselectivity. rsc.orgnih.govrsc.org

Table 2: Stereoselective Synthesis Approaches for Substituted Cyclohexylamines

| Method | Precursor | Key Reagents/Catalyst | Primary Outcome | Reference |

|---|---|---|---|---|

| Stereoselective Reduction | Imines | Zinc borohydride / Silica gel | Substituted cyclohexylamines | acs.org |

| Isomerization/Synthesis | 4-Methylcyclohexanone oxime | Potassium tert-butanolate / DMSO | trans-4-methylcyclohexylamine | google.com |

| Enzymatic Resolution | cis/trans-4-substituted cyclohexylamine mixture | Transaminase (e.g., from Chromobacterium violaceum) | Highly pure trans-isomer (>99% de) | nih.gov |

| Photocatalytic Cycloaddition | Benzocyclobutylamine and α-substituted vinylketone | Iridium photocatalyst, Chiral Phosphoric Acid (CPA) | Highly functionalized cyclohexylamines (>20:1 dr) | rsc.orgnih.gov |

Isomer Separation

When a synthetic route produces a mixture of cis and trans isomers, effective separation techniques are required. Classical methods such as fractional crystallization of salts are often employed. For instance, the pivalate (B1233124) salt of 4-methylcyclohexylamine has been used to effectively separate the trans isomer from a cis/trans mixture. google.com In one example, crystallization from hexane (B92381) yielded trans-4-methylcyclohexylamine pivalate with a trans:cis ratio of 99.5:0.5. google.com

Chromatographic methods are also powerful tools for isomer separation. High-performance liquid chromatography (HPLC) is widely used for the analytical and preparative separation of geometric isomers. msu.edu The choice of stationary phase and mobile phase is critical. For similar cyclic compounds, chiral columns have been successfully used to separate cis and trans isomers. nih.gov For example, the isomers of 2-butene-1,4-diol (B106632) were separated on a (S,S)-Whelk-O 1 column, while lafutidine (B194869) isomers were resolved on a ChiraSpher column. nih.gov The separation of cis and trans isomers of double-decker shaped silsesquioxanes has been achieved using adsorption HPLC on a silica column, where the steric constraints of the isomers play a key role in the separation mechanism. msu.edu While interconversion between isomers can sometimes complicate separation, as seen with peptides containing proline, for stable cyclohexyl systems, these methods are generally effective. chromforum.org

Advanced Spectroscopic Characterization in the Context of 4 Chloro N 4 Methylcyclohexyl Aniline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) spectroscopy offers detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For 4-chloro-N-(4-methylcyclohexyl)aniline, the ¹H NMR spectrum can be divided into distinct regions corresponding to the aromatic protons, the N-H proton, and the protons of the 4-methylcyclohexyl group.

The aromatic protons on the chlorophenyl ring are expected to appear as two distinct signals due to the para-substitution pattern. The protons ortho to the amino group (H-2 and H-6) will be shifted upfield compared to those meta to the amino group (H-3 and H-5) due to the electron-donating effect of the nitrogen atom. The electron-withdrawing nature of the chlorine atom will influence the precise chemical shifts. These aromatic protons typically appear as doublets. chemicalbook.com

The single proton attached to the nitrogen (N-H) would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The protons of the 4-methylcyclohexyl group will exhibit complex multiplets in the aliphatic region of the spectrum. The methyl group protons will likely appear as a doublet, coupled to the adjacent methine proton. The other protons on the cyclohexyl ring will show overlapping multiplets.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (ortho to NH) | 6.5 - 6.8 | Doublet |

| Aromatic H (meta to NH) | 7.0 - 7.3 | Doublet |

| N-H | Variable (e.g., 3.5 - 4.5) | Broad Singlet |

| Cyclohexyl CH (attached to N) | 3.2 - 3.8 | Multiplet |

| Cyclohexyl CH₂ and CH | 1.0 - 2.0 | Multiplets |

| Methyl CH₃ | 0.8 - 1.2 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal.

The aromatic carbons will appear in the downfield region of the spectrum. The carbon atom attached to the nitrogen (C-1) will be significantly shielded, while the carbon attached to the chlorine (C-4) will be deshielded. The chemical shifts of the other aromatic carbons (C-2, C-3, C-5, C-6) will also be influenced by the substituents. chemicalbook.comchemicalbook.com The carbons of the 4-methylcyclohexyl group will appear in the upfield aliphatic region. The carbon atom directly bonded to the nitrogen will have the most downfield shift among the aliphatic carbons. The methyl carbon will be the most upfield signal.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic C-1 (C-NH) | 145 - 150 |

| Aromatic C-2, C-6 | 115 - 120 |

| Aromatic C-3, C-5 | 128 - 132 |

| Aromatic C-4 (C-Cl) | 120 - 125 |

| Cyclohexyl C (attached to N) | 50 - 55 |

| Cyclohexyl C (other) | 25 - 40 |

| Methyl C | 20 - 25 |

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

A key feature will be the N-H stretching vibration of the secondary amine, which typically appears as a single, sharp band in the region of 3350-3310 cm⁻¹. orgchemboulder.com The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylcyclohexyl group will be observed just below 3000 cm⁻¹. vscht.cz Aromatic C=C stretching vibrations will give rise to bands in the 1600-1450 cm⁻¹ region. vscht.cz The C-N stretching of the aromatic amine will likely be in the 1335-1250 cm⁻¹ range. orgchemboulder.com The C-Cl stretching vibration is expected in the fingerprint region, typically between 850 and 550 cm⁻¹. orgchemboulder.com

Expected FT-IR Data for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (secondary amine) | 3350 - 3310 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-N Stretch (aromatic amine) | 1335 - 1250 |

| C-Cl Stretch | 850 - 550 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations.

Expected Raman Shifts for this compound:

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic Ring Breathing/Stretching | 1600 - 1400 |

| C-N Stretch | 1300 - 1200 |

| C-Cl Stretch | 800 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The chromophore in this compound is the N-substituted chlorophenyl group.

Aniline (B41778) and its derivatives typically exhibit two main absorption bands in the UV region. The primary band, corresponding to a π → π* transition of the benzene (B151609) ring, is usually observed at shorter wavelengths. A secondary, less intense band at longer wavelengths is attributed to an n → π* transition involving the non-bonding electrons of the nitrogen atom. nist.gov

The presence of the chloro substituent, an auxochrome, on the aromatic ring is expected to cause a bathochromic (red) shift of these absorption maxima compared to N-cyclohexylaniline. The alkyl substitution on the nitrogen atom also influences the position and intensity of the absorption bands.

Expected UV-Vis Absorption Maxima for this compound:

| Electronic Transition | Expected Wavelength (λmax, nm) |

| π → π | ~ 240 - 260 |

| n → π | ~ 280 - 310 |

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry is a powerful tool for unequivocally determining the elemental composition of a compound by measuring its mass with very high accuracy. This technique can differentiate between molecules that have the same nominal mass but different elemental formulas. For this compound, with a molecular formula of C13H18ClN, the theoretical monoisotopic mass can be calculated with high precision. This precise mass measurement is critical for confirming the identity of the synthesized compound and distinguishing it from other potential isomers or byproducts.

| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| This compound | C13H18ClN | 223.112777 |

This table is interactive. Users can sort and filter the data.

The high-resolution mass spectrum of this compound would be expected to show a molecular ion peak corresponding to this theoretical exact mass. The presence of the chlorine atom would also result in a characteristic isotopic pattern, with the [M+2]+ peak having an intensity of approximately one-third of the molecular ion peak (M+), reflecting the natural abundance of the 37Cl isotope relative to the 35Cl isotope.

Electrospray ionization is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. In the context of this compound, ESI-MS would typically be performed in positive ion mode, leading to the formation of the protonated molecule, [M+H]+. Tandem mass spectrometry (MS/MS) experiments, involving the collision-induced dissociation (CID) of the precursor ion, can provide valuable structural information by inducing fragmentation at specific bonds.

A plausible fragmentation pathway for the [M+H]+ ion of this compound would likely involve the following key steps:

Initial Protonation: The nitrogen atom of the aniline moiety is the most probable site of protonation due to the presence of its lone pair of electrons.

Primary Fragmentation: The most labile bond is often the C-N bond between the aniline nitrogen and the methylcyclohexyl ring. Cleavage of this bond can occur through different mechanisms. A common fragmentation pathway for N-alkyl and N-cycloalkyl anilines involves the loss of the alkyl or cycloalkyl substituent. In this case, the loss of the 4-methylcyclohexyl radical would lead to the formation of a protonated 4-chloroaniline (B138754) fragment.

Secondary Fragmentation: Further fragmentation of the 4-chloroaniline fragment could occur, although this would require higher collision energies.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 224.1206 ( [M+H]+ ) | 4-chloroanilinium ion | C7H13 (methylcyclohexyl radical) |

| 224.1206 ( [M+H]+ ) | Protonated 4-methylcyclohexene | C6H5ClN (4-chloroaniline) |

This table is interactive. Users can sort and filter the data.

The resulting mass spectrum would provide a characteristic fingerprint for this compound, enabling its identification in complex mixtures and serving as a basis for quantitative analysis.

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of structural information, including precise bond lengths, bond angles, and torsional angles. This data would reveal the conformation of the methylcyclohexyl ring (typically a chair conformation), the planarity of the chlorophenyl group, and the relative orientation of these two moieties.

While specific crystallographic data for this compound is not publicly available, analysis of related structures, such as substituted anilines, can provide insights into the expected structural parameters. For instance, the C-Cl bond length in the chlorophenyl ring is expected to be in the range of 1.73-1.75 Å. The C-N bond connecting the aniline nitrogen to the aromatic ring would likely be shorter than the C-N bond to the cyclohexyl ring, reflecting the partial double bond character due to the delocalization of the nitrogen lone pair into the aromatic system.

| Parameter | Expected Value Range |

| Crystal System | - |

| Space Group | - |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å, α = ? °, β = ? °, γ = ? ° |

| C(aromatic)-Cl Bond Length | 1.73 - 1.75 Å |

| C(aromatic)-N Bond Length | 1.38 - 1.42 Å |

| C(cyclohexyl)-N Bond Length | 1.46 - 1.50 Å |

| C-N-C Bond Angle | 115 - 125 ° |

This table is interactive and represents expected values based on similar structures. Actual values would be determined experimentally.

Furthermore, the crystal packing analysis would reveal the nature of intermolecular interactions, such as hydrogen bonding (if present) and van der Waals forces, which govern the solid-state properties of the compound.

Computational Chemistry and Quantum Mechanical Investigations of 4 Chloro N 4 Methylcyclohexyl Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. These calculations provide a robust framework for understanding the geometry, stability, and reactivity of 4-chloro-N-(4-methylcyclohexyl)aniline.

Molecular Geometry Optimization

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. Using DFT methods, such as the widely used B3LYP functional with an appropriate basis set (e.g., 6-31G*), the molecule's geometry is adjusted to find the lowest energy conformation.

For this compound, key structural considerations include:

The conformation of the 4-methylcyclohexyl ring (typically a stable chair conformation).

The orientation of the methyl group on the cyclohexane (B81311) ring (axial vs. equatorial).

The rotational angle of the N-C bond connecting the aniline (B41778) and cyclohexyl moieties.

The planarity of the aniline ring.

The optimization process yields precise values for bond lengths, bond angles, and dihedral angles. These parameters are critical for understanding the molecule's steric and electronic properties.

Table 1: Illustrative Data from a Hypothetical Geometry Optimization (Note: This table illustrates the type of data obtained from DFT calculations and does not represent experimentally verified values.)

| Parameter | Optimized Value |

| C-Cl Bond Length | ~1.75 Å |

| C-N Bond Length (Aromatic-Amine) | ~1.40 Å |

| N-C Bond Length (Amine-Cyclohexyl) | ~1.47 Å |

| C-N-C Bond Angle | ~125° |

| Cyclohexyl Ring Conformation | Chair |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich chloroaniline ring, particularly on the nitrogen atom and the aromatic π-system.

LUMO: The LUMO is likely distributed over the π-antibonding orbitals of the benzene (B151609) ring.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Analysis of the FMOs helps predict how the molecule will interact with other reagents.

Table 2: Conceptual Frontier Molecular Orbital Properties (Note: This table illustrates the concepts of HOMO-LUMO analysis.)

| Orbital | Energy (Conceptual) | Localization | Implication |

| HOMO | High | Aniline Ring, Nitrogen Atom | Nucleophilic/Electron-Donating Sites |

| LUMO | Low | Aromatic π* System | Electrophilic/Electron-Accepting Sites |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | - | Index of Chemical Reactivity/Stability |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the calculated wavefunctions into localized bonds and lone pairs. This method offers deep insights into charge distribution and intramolecular interactions.

Key findings from an NBO analysis of this compound would include:

Natural Atomic Charges: Calculation of the charge on each atom, revealing the effects of the electron-withdrawing chlorine atom and the electron-donating amino group.

Hybridization: Determination of the hybridization of atomic orbitals in forming bonds.

Hyperconjugative Interactions: The analysis quantifies stabilizing interactions, such as the delocalization of the nitrogen lone pair (n) into the antibonding π* orbitals of the aromatic ring (n → π*). The strength of these interactions is measured by the second-order perturbation energy, E(2). A large E(2) value indicates a strong interaction.

Table 3: Illustrative NBO Donor-Acceptor Interactions (Note: This table illustrates potential intramolecular interactions identified by NBO analysis.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Conceptual) | Interaction Type |

| LP (1) N | π* (Carom-Carom) | High | Lone Pair Delocalization |

| σ (C-H) | σ* (C-N) | Low | Hyperconjugation |

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Studies

While DFT calculations focus on a static, minimum-energy state, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time at a given temperature. An MD simulation would reveal the conformational flexibility of this compound.

For this molecule, MD simulations are particularly useful for:

Exploring Conformational Space: Studying the dynamic interconversion of the cyclohexyl ring between different chair and boat conformations.

Solvent Effects: Simulating the molecule in a solvent to understand how its structure and dynamics are influenced by the surrounding environment.

Interaction Dynamics: Observing how the molecule interacts with other molecules or biological targets over time. A related study on a similar compound highlighted how different molecular conformations can arise, with dihedral angles between molecular moieties varying significantly.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating different charge potentials.

Red Regions: Indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. For this molecule, such regions would be expected around the chlorine atom and the nitrogen lone pair.

Blue Regions: Indicate areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. The hydrogen atom attached to the nitrogen (N-H) would be a likely positive site.

The MEP surface provides a clear and predictive map of the molecule's charge distribution and its relation to chemical reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

To perform a QSAR study involving this compound, one would:

Compile a dataset of structurally related aniline derivatives with measured biological activity.

Calculate various molecular descriptors for each compound. These descriptors can be derived from DFT and MEP calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

Use statistical methods to build a model that correlates the descriptors with the observed activity.

Such a model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced or targeted effects.

Molecular Docking Simulations for Ligand-Target Interactions

A thorough review of scientific literature and research databases reveals a notable absence of specific molecular docking studies conducted on the compound this compound. While molecular docking is a widely utilized computational technique to predict the binding affinity and interaction patterns between a ligand and a target protein, no published research to date has focused on applying this method to this compound.

Consequently, there are no available research findings, data tables detailing binding energies, or descriptions of ligand-target interactions for this specific molecule. The scientific community has yet to explore the potential interactions of this compound with biological targets through computational docking simulations.

Therefore, this section cannot be populated with the requested detailed research findings and data tables due to the lack of existing studies on this particular compound.

Structure Activity Relationship Sar Studies of 4 Chloro N 4 Methylcyclohexyl Aniline Analogs

Systematic Exploration of Substituent Effects on Biological Profiles

The biological activity of N-arylcyclohexylamine derivatives, including analogs of 4-chloro-N-(4-methylcyclohexyl)aniline, is significantly influenced by the nature and position of substituents on both the aromatic and cyclohexyl rings. Structure-activity relationship (SAR) studies have systematically explored these effects to optimize the biological profiles of these compounds.

Alterations to the aromatic ring have been shown to be a key determinant of activity. For instance, replacing a phenyl ring with a thienyl ring has been observed to increase phencyclidine (PCP)-like activity in related arylcyclohexylamines, indicating that the electronic properties and size of the aromatic system are crucial for receptor interaction. nih.gov The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate the electronic character of the aniline (B41778) nitrogen, which in turn affects binding affinity and efficacy. For example, studies on different scaffolds have shown that the presence of a chloro-substituent can contribute significantly to the activity profile. mdpi.com In a series of 4-aminoquinoline antimalarials, electron-withdrawing groups at the 7-position were found to lower the pKa of the quinoline ring nitrogen, which correlated with their biological activity. researchgate.net Conversely, electron-releasing groups like methyl (CH3) and methoxy (OCH3) have been shown to decrease activity in certain quinoxaline derivatives. mdpi.com

Substitutions on the cyclohexyl ring also play a critical role in modulating potency and efficacy. The introduction of methyl groups on the cyclohexyl ring of PCP analogs has been found to reduce potency without affecting efficacy. nih.gov In contrast, the addition of hydroxyl groups to the cyclohexyl ring was shown to decrease both the potency and efficacy of these compounds. nih.gov These findings suggest that the size, polarity, and steric hindrance introduced by substituents on the aliphatic ring can significantly impact how the molecule fits into its biological target's binding pocket.

The following table summarizes the general effects of substituents on the biological activity of N-arylcyclohexylamine analogs based on reported SAR studies.

| Compound Scaffold | Substituent | Position | Effect on Activity |

| Arylcyclohexylamine | Thienyl replacing Phenyl | Aromatic Ring | Increase |

| Arylcyclohexylamine | Methyl | Cyclohexyl Ring | Decrease (Potency) |

| Arylcyclohexylamine | Hydroxyl | Cyclohexyl Ring | Decrease (Potency & Efficacy) |

| Quinoxaline Derivative | Methyl (CH3) | Aromatic Ring | Decrease |

| Quinoxaline Derivative | Methoxy (OCH3) | Aromatic Ring | Decrease |

| 4-Aminoquinoline | Electron-withdrawing group | Aromatic Ring | Modulates pKa, affecting activity |

Role of Stereochemistry in Modulating Structure-Activity Relationships

Stereochemistry is a critical factor that governs the biological activity of chiral molecules like this compound and its analogs. The three-dimensional arrangement of atoms can significantly influence a compound's interaction with its biological target, leading to marked differences in potency and efficacy between stereoisomers. researchgate.net

For N-arylcyclohexylamine derivatives, the presence of multiple chiral centers, particularly within the cyclohexyl ring, gives rise to various stereoisomers, including enantiomers and diastereomers (e.g., cis and trans isomers). Studies have demonstrated that these isomers can exhibit distinct biological activities. For instance, in the case of bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine, both the cis and trans isomers, as well as the individual 1R,2R-(-)- and 1S,2S-(+)- enantiomers of the trans isomer, showed potent antimalarial activity, highlighting the importance of the spatial orientation of the substituents on the cyclohexyl ring. scilit.com

Research on other chiral compounds has reinforced the pivotal role of stereochemistry. In a study of nature-inspired 3-Br-acivicin isomers, only those with the natural (5S, αS) configuration displayed significant antiplasmodial activity. mdpi.com This suggests that biological transporters and receptors can be highly specific, preferentially recognizing one stereoisomer over others. mdpi.com Similarly, research on the opioid-like drugs cyclazocine and N-allylnormetazocine revealed that their optical isomers possessed different potencies as PCP-like discriminative stimuli. nih.gov

The differential activity of stereoisomers underscores the importance of stereoselective synthesis and characterization in drug discovery. The interaction between a chiral drug and its target is often compared to a lock-and-key mechanism, where a precise three-dimensional fit is necessary for optimal biological response.

The following table illustrates the impact of stereochemistry on the biological activity of selected compounds.

| Compound | Isomer | Observed Biological Activity |

| Cyclazocine | (-)-isomer | More potent than (+)-isomer |

| N-allylnormetazocine | (+)-isomer | More potent than (-)-isomer |

| 3-Br-acivicin | (5S, αS) isomers | Significant antiplasmodial activity |

| 3-Br-acivicin | Other isomers | Reduced or no activity |

| trans-N1,N2-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine | 1R,2R-(-)- and 1S,2S-(+)- | Both exhibit potent activity |

Ligand Efficiency Metrics in Lead Optimization Strategies

In the process of lead optimization, medicinal chemists utilize various metrics to evaluate and guide the development of drug candidates. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are two such critical metrics that help in assessing the quality of a compound by normalizing its potency for molecular size and lipophilicity, respectively. nih.govsciforschenonline.org These metrics are invaluable in the optimization of compound series, such as analogs of this compound.

Ligand efficiency (LE) is a measure of the binding energy per heavy (non-hydrogen) atom of a molecule. It is a useful tool for identifying promising fragments and hits in the early stages of drug discovery. A higher LE value is generally desirable, as it indicates a more efficient binding of the ligand to its target. It is often recommended that the LE value should be maintained above 0.3 during lead optimization. sciforschenonline.org

Lipophilic ligand efficiency (LLE), on the other hand, relates the potency of a compound to its lipophilicity (commonly measured as logP or logD). sciforschenonline.org It is calculated by subtracting the logP or logD from the pIC50 or pKi. High lipophilicity is often associated with poor pharmacokinetic properties and off-target effects. sciforschenonline.org Therefore, the goal during lead optimization is to increase potency while controlling or even decreasing lipophilicity, thereby increasing the LLE. An LLE value in the range of 5 to 7 is often considered ideal. csmres.co.uk

The table below defines these key ligand efficiency metrics.

| Metric | Calculation | Description | Desirable Range |

| Ligand Efficiency (LE) | ΔG / N (where ΔG is binding free energy and N is the number of heavy atoms) | Measures the binding efficiency per atom. | > 0.3 |

| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP (or pKi - logD) | Balances potency against lipophilicity. | 5 - 7 |

Comparative Structure-Activity Profiling with Related Chemical Scaffolds

To gain a deeper understanding of the structure-activity relationships of this compound analogs, it is highly instructive to compare their biological profiles with those of related chemical scaffolds. This comparative analysis can reveal which structural features are unique and essential for the activity of the N-arylcyclohexylamine scaffold and which elements can be replaced or modified to tune the biological response.

One area of comparison is the nature of the aromatic ring system. Studies on arylcyclohexylamines have shown that replacing the phenyl ring with other aromatic systems, such as a thienyl ring, can lead to an increase in PCP-like activity. nih.gov This suggests that the electronic properties and the ability of the aromatic ring to engage in specific interactions (e.g., pi-stacking or hydrogen bonding) are critical determinants of activity. Comparing the SAR of this compound with that of analogs where the chlorophenyl group is replaced by other substituted aryl or heteroaryl rings can provide valuable insights into the optimal electronic and steric requirements for the aromatic portion of the molecule.

Furthermore, the cyclic aliphatic ring itself can be compared to other cyclic or acyclic systems. For example, replacing the piperidine ring in PCP with a pyrrolidine or morpholine ring was found to decrease potency. nih.gov By systematically comparing the SAR of the N-(4-methylcyclohexyl)aniline core with that of analogs containing different ring sizes (e.g., cyclopentyl, cycloheptyl) or even acyclic alkyl chains, researchers can probe the importance of the conformational constraints imposed by the cyclohexyl ring.

This comparative approach allows for a broader understanding of the chemical space around a particular lead compound and can inspire the design of novel scaffolds with improved or differentiated biological activities.

The table below provides a hypothetical comparison of SAR across different chemical scaffolds.

| Scaffold Feature | Scaffold A: N-Arylcyclohexylamine | Scaffold B: N-Arylpiperidine | Scaffold C: N-Arylpyrrolidine |

| Aromatic Ring | Phenyl, Thienyl | Phenyl | Phenyl |

| Effect of Thienyl | Increased activity | Not reported | Not reported |

| Cyclic Moiety | Cyclohexyl | Piperidine | Pyrrolidine |

| Relative Potency | High | Moderate | Low |

| Key SAR Point | Ring size and conformation are critical. | Ring size and conformation are critical. | Smaller ring size reduces potency. |

Mechanistic Studies and Biological Target Identification Research of 4 Chloro N 4 Methylcyclohexyl Aniline Analogs

In Vitro Biological Assay Development and Characterization

To investigate the biological effects of 4-chloro-N-(4-methylcyclohexyl)aniline analogs, a variety of in vitro assays would be developed. Initially, general cytotoxicity assays on various cancer cell lines would be conducted to determine their antiproliferative activity. For instance, studies on other chloro-aniline derivatives, such as 4-anilinoquinazolines and 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (B354443) derivatives, have utilized cell lines like human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and glioblastoma (T98G) to evaluate their cytotoxic potential. nih.gov

Should initial screenings suggest a specific mode of action, more targeted assays would be developed. For example, if the compound is suspected to be an enzyme inhibitor, specific enzymatic assays would be employed. A study on (E)-N-substituted benzylidene-aniline derivatives used mushroom tyrosinase activity assays to identify potent inhibitors. nih.gov Similarly, if the compound is hypothesized to affect ion channels, electrophysiological techniques such as patch-clamp recordings would be used to characterize its effect on specific channel currents.

Identification of Molecular Targets and Ligand Engagement

Identifying the molecular targets of a compound is a critical step in understanding its mechanism of action. For analogs of this compound, this would involve a combination of computational and experimental approaches.

Enzyme Inhibition and Activation Mechanisms

Many aniline (B41778) derivatives have been investigated as enzyme inhibitors. For example, certain 4-anilinoquinazoline (B1210976) derivatives are known to inhibit receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and PDGFR-β. nih.gov To determine if this compound or its analogs act on specific enzymes, a panel of enzymatic assays would be conducted. If inhibition is observed, kinetic studies would be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Receptor Binding and Modulation Studies

Arylcyclohexylamines are a well-known class of compounds that act as N-methyl-D-aspartate (NMDA) receptor antagonists. researchgate.net Therefore, it is plausible that this compound could interact with this or other receptors. Receptor binding assays, using radiolabeled ligands, would be a primary method to determine the affinity of the compound for a panel of receptors. Such studies have been conducted for phencyclidine (PCP), a related arylcyclohexylamine, revealing its high affinity for the dizocilpine (B47880) (MK-801) site of the NMDA receptor. wikipedia.org

Protein-Ligand Interaction Analysis

To understand how a compound binds to its protein target at a molecular level, protein-ligand interaction analysis is employed. This is often done through computational molecular docking studies, which predict the binding conformation and energy of a ligand within the active site of a protein. For example, molecular docking has been used to study the binding of 4-anilinoquinazoline derivatives to the ATP-binding site of EGFR and VEGFR-2. These computational models can then be validated and refined using experimental techniques like X-ray crystallography of the protein-ligand complex.

Cellular Pathway Perturbation Studies

Once a molecular target is identified, the next step is to understand how the interaction of the compound with its target affects cellular pathways. This can be investigated using a variety of cell-based assays. For instance, if a compound is found to inhibit a specific kinase, western blotting can be used to analyze the phosphorylation status of downstream proteins in the signaling pathway. Studies on 4-anilinoquinazoline derivatives have shown they can induce G2/M cell cycle arrest and apoptosis, which was confirmed through flow cytometry and immunofluorescence staining. nih.gov

Development of Chemical Probes and Tool Molecules for Target Validation

A potent and selective inhibitor can be developed into a chemical probe to further study the function of its target protein. This often involves modifying the parent compound to incorporate a reactive group for covalent labeling or a tag for affinity purification. While there is no specific information on the development of chemical probes from this compound, its analogs could serve as a scaffold for such tool molecules. The development of these probes is essential for target validation and for elucidating the broader biological roles of the identified target.

Based on a comprehensive review of available scientific literature, there is no specific research published on the mechanistic studies and biological target identification of This compound or its analogs focusing on phenotypic screening and target deconvolution approaches.

Therefore, the requested article section "6.5. Phenotypic Screening and Target Deconvolution Approaches" cannot be generated with scientifically accurate and verifiable information for this specific compound. The strict adherence to the provided outline and the focus solely on "this compound" as instructed prevents the inclusion of general methodologies or findings from unrelated compounds.

Advanced Analytical Methodologies for Research on 4 Chloro N 4 Methylcyclohexyl Aniline

Hyphenated Techniques for Enhanced Detection

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

No specific LC-MS/MS methods for the trace analysis of 4-chloro-N-(4-methylcyclohexyl)aniline were found in the reviewed literature. The development of such a method would require empirical determination of parameters like precursor and product ions, collision energy, and optimal chromatographic conditions, which has not been documented for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

There is no available research detailing the use of GC-MS for the analysis of mixtures containing this compound. Characterization data, such as mass spectra and retention times, specific to this compound are not present in public databases or scientific publications.

Method Validation for Reproducibility and Accuracy in Research Studies

As no specific analytical methods for this compound have been published, there are consequently no studies on the validation of such methods. Method validation would typically involve assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), none of which have been reported for this specific analyte.

Q & A

Q. What are the common synthetic routes for preparing 4-chloro-N-(4-methylcyclohexyl)aniline, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions. For example, analogous derivatives like 4-chloro-N-(ferrocenylidene)aniline are prepared by refluxing p-chloroaniline with aldehydes (e.g., ferrocenecarboxaldehyde) in methanol or chloroform, using molecular sieves to absorb byproducts like water . Reaction parameters such as solvent polarity, temperature (e.g., reflux vs. room temperature), and molar ratios significantly impact yields (e.g., 62% yield achieved under optimized conditions ). Purification often involves column chromatography or recrystallization to isolate the product.

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the molecular conformation of this compound?

SC-XRD analysis, as demonstrated for structurally similar compounds like 4-chloro-N-(3,4-dimethoxyphenylmethylidene)aniline, reveals key geometric parameters (bond lengths, angles) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) . The asymmetric unit may contain multiple conformers, with dihedral angles between aromatic rings ranging from 19.68° to 45.54°, highlighting conformational flexibility . Software suites like SHELX (SHELXL97/SHELXS97) are critical for refinement, ensuring data-to-parameter ratios >14:1 and R-factors <0.04 for high reliability .

Advanced Research Questions

Q. What challenges arise in refining crystallographic data for this compound derivatives, and how are they resolved?

Refinement challenges include:

- Disordered substituents : Methyl or cyclohexyl groups may exhibit positional disorder, requiring constraints or split-site modeling .

- Weak electron density : Halogen atoms (e.g., Cl) or flexible moieties can lead to poor density maps, mitigated by high-resolution data (θ > 25°) and multi-scan absorption corrections .

- Hydrogen bonding ambiguities : Riding models (C–H = 0.93–0.96 Å) with isotropic displacement parameters (Uiso = 1.2–1.5×Ueq) are applied for H-atoms . Software like PLATON or ORTEP-3 aids in visualizing ellipsoids and validating geometry .

Q. How does electrochemical oxidation of 4-chloroaniline derivatives influence reactivity, and what computational methods validate reaction pathways?

Electrochemical studies on 4-chloroaniline show one-electron oxidation generates unstable chloronium intermediates, which hydrolyze to quinoneimines or react with nucleophiles (e.g., arylsulfinic acids) to form sulfonamides or diaryl sulfones . Density functional theory (DFT) calculations (e.g., Gaussian 09W) predict intermediates' natural charges and LUMO energies, confirming thermodynamic favorability of pathways. For instance, the LUMO energy of chloronium (-1.2 eV) aligns with nucleophilic attack feasibility .

Q. What methodological strategies address contradictions in reported spectroscopic or crystallographic data for similar aniline derivatives?

Discrepancies in data (e.g., bond length variations >0.02 Å) arise from:

- Crystallographic resolution : Low-resolution data (λ > 1 Å) may misrepresent atomic positions. Cross-validation with high-resolution datasets (e.g., synchrotron sources) improves accuracy .

- Solvent effects : Polar solvents stabilize specific conformers, altering NMR/UV-Vis profiles. Comparative studies in solvents like DMSO vs. chloroform are recommended .

- Software limitations : SHELX refinement may underfit flexible groups; complementary use of CRYSTALS or Olex2 reduces model bias .

Applications in Materials and Pharmaceutical Research

Q. How do substituents (e.g., chloro, methylcyclohexyl) modulate the compound’s potential as a ligand or pharmaceutical precursor?

The chloro group enhances electrophilicity for nucleophilic substitutions, while the bulky 4-methylcyclohexyl group introduces steric effects, influencing regioselectivity in cross-coupling reactions . In medicinal chemistry, similar derivatives (e.g., 4-methoxy-N-(1-phenylethyl)aniline) act as intermediates for kinase inhibitors or receptor antagonists, leveraging aromatic stacking and hydrogen-bonding motifs .

Q. What photocatalytic degradation pathways are relevant for mitigating environmental release of aniline derivatives?

MnFe2O4/Zn2SiO4 nanocomposites degrade anilines via hydroxyl radical (•OH) generation under simulated solar radiation. Box-Behnken experimental designs optimize parameters (pH, catalyst load, irradiation time), achieving >90% degradation efficiency for model compounds . LC-MS/MS identifies intermediates like 4-chloro-2-(phenylsulfonyl)aniline, guiding toxicity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.